3-(4-Methyl-1H-indazol-3-yl)propan-1-amine
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Overview
Description
3-(4-Methyl-1H-indazol-3-yl)propan-1-amine is an organic compound that belongs to the class of indazole derivatives Indazole is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring The compound has a molecular formula of C11H15N3 and a molecular weight of 18926 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-1H-indazol-3-yl)propan-1-amine typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide.
Attachment of the Propan-1-amine Side Chain: The propan-1-amine side chain can be attached through nucleophilic substitution reactions, where the indazole derivative reacts with 3-bromopropan-1-amine under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methyl-1H-indazol-3-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced indazole derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the indazole ring or the propan-1-amine side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated indazole derivatives, while substitution reactions can produce a variety of functionalized indazole compounds.
Scientific Research Applications
3-(4-Methyl-1H-indazol-3-yl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Biology: It is used in biological studies to investigate its effects on cellular pathways and molecular targets.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Industry: It may be used as an intermediate in the synthesis of more complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 3-(4-Methyl-1H-indazol-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(1H-Indazol-1-yl)propan-1-amine: Similar structure but lacks the methyl group at the 4-position.
1-Ethyl-1H-indazol-3-amine: Contains an ethyl group instead of the propan-1-amine side chain.
N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine: Contains a pyrazole ring instead of an indazole ring.
Uniqueness
The uniqueness of 3-(4-Methyl-1H-indazol-3-yl)propan-1-amine lies in its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of the methyl group at the 4-position and the propan-1-amine side chain can influence its reactivity, binding affinity, and overall pharmacological profile, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H15N3 |
---|---|
Molecular Weight |
189.26 g/mol |
IUPAC Name |
3-(4-methyl-2H-indazol-3-yl)propan-1-amine |
InChI |
InChI=1S/C11H15N3/c1-8-4-2-5-9-11(8)10(14-13-9)6-3-7-12/h2,4-5H,3,6-7,12H2,1H3,(H,13,14) |
InChI Key |
AKEIYBNBZHAJND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=NNC(=C12)CCCN |
Origin of Product |
United States |
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